molecular formula C17H19NO5 B2863133 Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903589-31-1

Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2863133
CAS No.: 903589-31-1
M. Wt: 317.341
InChI Key: MZTORRGAVUYOGE-UHFFFAOYSA-N
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Description

“Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate” is a complex organic compound. It is related to the class of compounds known as 4-hydroxy-2-quinolones . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amino coumarin with a number of organic halides . For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For instance, the compound has been characterized by its FTIR spectrum, showing peaks corresponding to various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords a related compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the compound forms white crystals, has a melting point of 161–163 °C, and shows specific peaks in its FTIR spectrum .

Scientific Research Applications

Asymmetric Synthesis and Domino Reactions

  • Asymmetric Synthesis of Piperidines : A study by Salgado et al. (2019) described the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate. This process includes a domino reaction involving allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition, leading to δ-amino acid derivatives with full stereocontrol, which are significant in creating biologically interesting polysubstituted piperidines (Salgado et al., 2019).

Neuroprotective Agents

  • Neuroprotective Compounds : Chenard et al. (1995) identified (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound protects cultured hippocampal neurons from glutamate toxicity and has potential as a neuroprotective agent (Chenard et al., 1995).

Enzyme Inhibitors

  • Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) worked on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified from high-throughput screening. They emphasized the importance of the triazine heterocycle for potency and selectivity, with phenyl group substitution being crucial for reducing clearance and improving oral exposure (Thalji et al., 2013).

Antioxidant and Antimicrobial Potential

  • Propanamide Derivatives with Anticancer Activity : Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. These compounds showed significant anticancer potential, with some exhibiting low IC50 values, indicating strong anticancer activity (Rehman et al., 2018).

Photoremovable Protecting Groups

  • Fluorescein Analogues as Photoremovable Protecting Groups : Šebej et al. (2013) reported on (6-hydroxy-3-oxo-3H-xanthen-9-yl)methyl as a new photoremovable protecting group for the release of carboxylates or phosphates. This compound has a high molar absorption coefficient and can release ligands with certain quantum yields in aqueous solutions (Šebej et al., 2013).

Crystal and Molecular Structures

  • Molecular and Crystal Structures of Piperidine Derivatives : Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of various hydroxy derivatives of hydropyridine, which serve as model compounds for studying the influence of hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, characterization, and potential biological activities. The interesting pharmaceutical and biological activities of related compounds make them valuable in drug research and development .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes .

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

Properties

IUPAC Name

methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-22-17(21)11-4-6-18(7-5-11)10-12-8-16(20)23-15-3-2-13(19)9-14(12)15/h2-3,8-9,11,19H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTORRGAVUYOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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